molecular formula C20H28O B12602265 2-(1-Phenylnonylidene)cyclopentan-1-one CAS No. 917762-99-3

2-(1-Phenylnonylidene)cyclopentan-1-one

Cat. No.: B12602265
CAS No.: 917762-99-3
M. Wt: 284.4 g/mol
InChI Key: LTCLJBHSVRRAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylnonylidene)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a phenyl group attached to a nonylidene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylnonylidene)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between cyclopentanone and a suitable aldehyde or ketone. The reaction typically requires a base catalyst, such as potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylnonylidene)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Phenylnonylidene)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenylnonylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

917762-99-3

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

2-(1-phenylnonylidene)cyclopentan-1-one

InChI

InChI=1S/C20H28O/c1-2-3-4-5-6-10-14-18(17-12-8-7-9-13-17)19-15-11-16-20(19)21/h7-9,12-13H,2-6,10-11,14-16H2,1H3

InChI Key

LTCLJBHSVRRAAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C1CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.